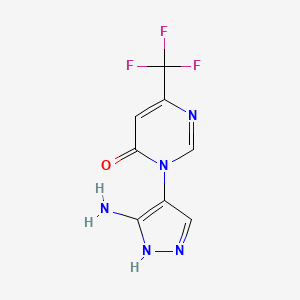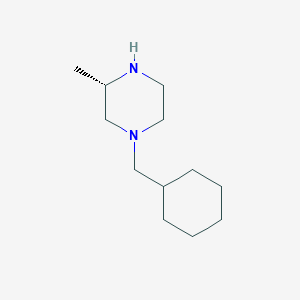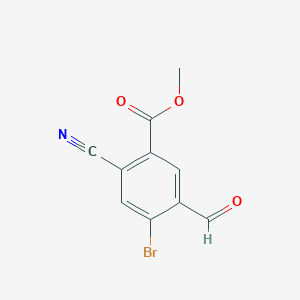
Methyl 4-bromo-5-cyano-2-hydroxybenzoate
Overview
Description
Methyl 4-bromo-5-cyano-2-hydroxybenzoate is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-5-cyano-2-hydroxybenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and esterification of appropriate starting materials. One common method involves the bromination of methyl 2-hydroxybenzoate, followed by cyanation to introduce the cyano group, and finally esterification to form the methyl ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxy group can participate in oxidation reactions to form corresponding ketones or aldehydes, while reduction reactions can convert the cyano group to amines.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and esterification can be used to form various esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Esterification and Hydrolysis: Acidic or basic conditions with catalysts like sulfuric acid or sodium hydroxide are used.
Major Products:
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Amines from the reduction of the cyano group.
Hydrolysis Products: Carboxylic acids from the hydrolysis of the ester group.
Scientific Research Applications
Methyl 4-bromo-5-cyano-2-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-cyano-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like bromine, cyano, and hydroxy allows it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target molecules and pathways, leading to its observed effects.
Comparison with Similar Compounds
Methyl 4-bromo-2-hydroxybenzoate: Lacks the cyano group, which affects its reactivity and applications.
Methyl 4-fluoro-2-hydroxybenzoate: Contains a fluorine atom instead of bromine, leading to different chemical properties.
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate: Contains both bromine and fluorine, offering a different set of reactivity and applications.
Uniqueness: Methyl 4-bromo-5-cyano-2-hydroxybenzoate is unique due to the combination of bromine, cyano, and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-bromo-5-cyano-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMQSNSDWXCACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline](/img/structure/B1412484.png)



![(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine](/img/structure/B1412490.png)

![1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1412492.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid](/img/structure/B1412495.png)


![(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1412500.png)


